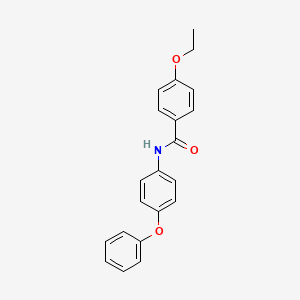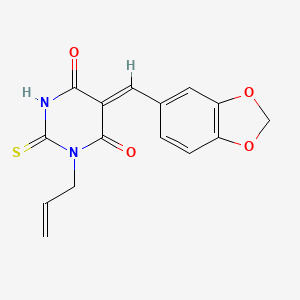![molecular formula C14H20N2O5S B5169533 N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide, also known as NMS-P118, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to act by inhibiting the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This leads to the depolarization of the cell membrane and the activation of voltage-gated calcium channels, which triggers a cascade of intracellular signaling events that ultimately result in the antiproliferative and pro-apoptotic effects observed in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 tumor suppressor pathway. It has also been found to inhibit the expression of various genes involved in angiogenesis and inflammation. In addition, this compound has been shown to increase insulin secretion in pancreatic beta cells by activating KATP channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the SUR1 subunit of KATP channels. This allows researchers to study the effects of KATP channel inhibition without the confounding effects of other ion channels. However, one limitation of using this compound is its relatively low potency compared to other KATP channel inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide. One area of research is the development of more potent analogs of this compound that can be used at lower concentrations. Another area of research is the investigation of the effects of this compound on other types of cancer and inflammatory diseases. Furthermore, the potential use of this compound as a therapeutic agent in animal models and clinical trials should be explored. Finally, the development of new methods for the synthesis of this compound and its analogs may lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 3-chloropropanoyl chloride to obtain this compound. Other methods involve the use of different starting materials and reagents, but the basic steps remain the same.
Wissenschaftliche Forschungsanwendungen
N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have antiproliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-14(17)15-11-4-5-12(20-2)13(10-11)22(18,19)16-6-8-21-9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFGJAVWFLMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)



![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
